molecular formula C18H18N4O6 B11118851 3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide CAS No. 322663-06-9

3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

Cat. No.: B11118851
CAS No.: 322663-06-9
M. Wt: 386.4 g/mol
InChI Key: YGYOZKXBHNFSDI-KEBDBYFISA-N
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Description

This compound is a hydrazide-based benzamide derivative characterized by a 3,4-dimethoxybenzamide core linked to a hydrazinyl-oxoethyl chain with a (2E)-configured 3-nitrophenylmethylidene substituent. The 3-nitro group on the phenyl ring introduces strong electron-withdrawing effects, enhancing reactivity in redox or nucleophilic substitution reactions. While direct biological data for this compound are absent in the provided evidence, its structural analogs (e.g., Schiff bases and hydrazides) exhibit diverse activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

CAS No.

322663-06-9

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C18H18N4O6/c1-27-15-7-6-13(9-16(15)28-2)18(24)19-11-17(23)21-20-10-12-4-3-5-14(8-12)22(25)26/h3-10H,11H2,1-2H3,(H,19,24)(H,21,23)/b20-10+

InChI Key

YGYOZKXBHNFSDI-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their differentiating features:

Compound Name / ID (Evidence) Substituent Variations Key Structural Features Electronic Effects
Target Compound (Hypothetical, based on nomenclature) 3-Nitrophenylmethylidene Strong electron-withdrawing nitro group at meta position; 3,4-dimethoxybenzamide core Enhanced electrophilicity; potential for π-π stacking due to nitro group
N-{2-[(2E)-2-(4-Hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide () 4-Hydroxyphenylmethylidene Electron-donating hydroxyl group at para position Increased hydrogen-bonding capacity; reduced electrophilicity compared to nitro analog
3,4-Dimethoxy-N-[2-[(2E)-2-(4-Methoxybenzylidene)hydrazinyl]-2-oxoethyl]benzamide () 4-Methoxyphenylmethylidene Methoxy group at para position (electron-donating) Improved solubility in polar solvents; weaker electron withdrawal than nitro
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-1H-indole-3-carbohydrazide (, Compound 3o) Indole core instead of benzamide Indole moiety introduces π-conjugation and potential for DNA intercalation Enhanced planarity; possible redox activity from indole nitrogen

Key Observations :

  • The 3-nitro substituent in the target compound distinguishes it from analogs with electron-donating groups (e.g., -OH, -OCH₃), likely increasing its reactivity in electrophilic interactions .
  • Analog 3o () demonstrates how replacing the benzamide with an indole-carbohydrazide alters conjugation and biological targeting (e.g., DNA binding) .

Key Observations :

  • High-yield syntheses (e.g., 90% in ) often involve hydrazide-aldehyde condensations under acidic conditions (e.g., acetic acid in ethanol) .
  • The target compound’s 3-nitro group may reduce solubility compared to methoxy or hydroxyl analogs, as nitro groups increase hydrophobicity .

Hypotheses for Target Compound :

  • The 3-nitro group may enhance antiparasitic or anticancer activity via reactive oxygen species (ROS) generation, as seen in nitroaromatic drugs .
  • Reduced solubility compared to hydroxyl/methoxy analogs could limit bioavailability, necessitating formulation optimization .
Table 1: Substituent Effects on Key Properties
Substituent Electron Effect Solubility (Predicted) Bioactivity Potential
3-Nitro (Target) Strong withdrawal Low (hydrophobic) High (ROS-mediated)
4-Hydroxy () Donation (H-bonding) Moderate Moderate (enzyme inhibition)
4-Methoxy () Moderate donation High Variable (dependent on target)

Biological Activity

The compound 3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula

  • C : 19
  • H : 20
  • N : 6
  • O : 4

Structural Representation

The compound features a benzamide structure with methoxy substitutions and a hydrazinylidene linkage. The presence of a nitrophenyl group is significant for its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to 3,4-dimethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide exhibit notable anticancer properties. For instance, studies have shown that hydrazone derivatives can induce apoptosis in cancer cells, particularly in Jurkat and A-431 cell lines. The mechanism involves interaction with specific proteins, leading to altered signaling pathways related to cell proliferation and apoptosis .

Case Study: SAR Analysis

A structure-activity relationship (SAR) study on related compounds revealed that:

  • The presence of electron-withdrawing groups (like nitro groups) enhances cytotoxicity.
  • Substitution patterns on the phenyl ring significantly affect the potency against various cancer cell lines.
CompoundIC50 (µM)Cell LineMechanism of Action
Compound 1<10JurkatApoptosis induction
Compound 2<20A-431Inhibition of Bcl-2

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented, which may contribute to its anticancer and antimicrobial activities. For example, the inhibition of carbonic anhydrase (CA) has been noted in similar thiazole-containing compounds, suggesting potential applications in treating conditions like glaucoma or edema .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Interaction with apoptotic pathways through modulation of Bcl-2 family proteins.
  • Enzyme Inhibition : Targeting enzymes involved in cancer cell metabolism.
  • Antibacterial Mechanism : Disruption of bacterial cell integrity and function.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the hydrazinylidene moiety have been explored to improve anticancer efficacy while reducing toxicity.

Notable Research Outcomes

  • In vitro Studies : Demonstrated significant growth inhibition in various cancer cell lines.
  • In vivo Studies : Preliminary animal studies showed promising results in tumor reduction without major side effects.
  • Mechanistic Studies : Molecular dynamics simulations indicated strong binding affinities to target proteins involved in apoptosis.

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